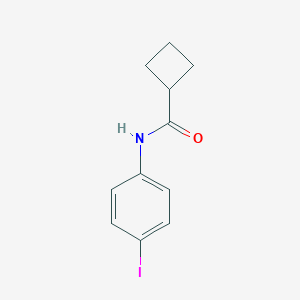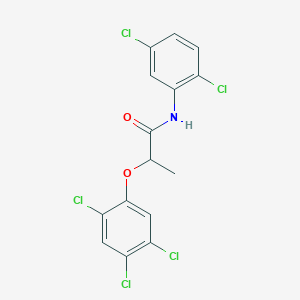
2-(piperidin-1-yl)ethyl 3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(piperidin-1-yl)ethyl 3-methylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a piperidine ring attached to an ethyl ester group, which is further connected to a 3-methyl-benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-1-yl)ethyl 3-methylbenzoate typically involves the esterification of 3-Methyl-benzoic acid with 2-piperidin-1-yl-ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
3-Methyl-benzoic acid+2-piperidin-1-yl-ethanolAcid catalyst3-Methyl-benzoic acid 2-piperidin-1-yl-ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-1-yl)ethyl 3-methylbenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 3-Methyl-benzoic acid and 2-piperidin-1-yl-ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 3-Methyl-benzoic acid and 2-piperidin-1-yl-ethanol.
Oxidation: Corresponding carboxylic acids and ketones.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(piperidin-1-yl)ethyl 3-methylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interactions of piperidine derivatives with biological targets.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(piperidin-1-yl)ethyl 3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-benzoic acid 2-piperidin-1-yl-methyl ester
- 3-Methyl-benzoic acid 2-piperidin-1-yl-propyl ester
- 3-Methyl-benzoic acid 2-piperidin-1-yl-butyl ester
Uniqueness
2-(piperidin-1-yl)ethyl 3-methylbenzoate is unique due to its specific ester linkage and the presence of a piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl 3-methylbenzoate |
InChI |
InChI=1S/C15H21NO2/c1-13-6-5-7-14(12-13)15(17)18-11-10-16-8-3-2-4-9-16/h5-7,12H,2-4,8-11H2,1H3 |
InChI Key |
NUMPQHMZRBWYRW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OCCN2CCCCC2 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCCN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-(4-chlorophenyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B311356.png)
![2-[(4-tert-butylbenzoyl)amino]-N-(4-chlorophenyl)benzamide](/img/structure/B311357.png)

